Cas no 3698-12-2 (rhodanine, 5-(p-dimethylaminobenzylidene)-3-phenyl)

rhodanine, 5-(p-dimethylaminobenzylidene)-3-phenyl structure
3698-12-2 structure
Product Name:rhodanine, 5-(p-dimethylaminobenzylidene)-3-phenyl
Numero CAS:3698-12-2
MF:C18H16N2OS2
MW:340.462441444397
CID:921844
PubChem ID:5934168
Update Time:2025-04-19

rhodanine, 5-(p-dimethylaminobenzylidene)-3-phenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • rhodanine, 5-(p-dimethylaminobenzylidene)-3-phenyl
    • 5-(4-Dimethylamino-benzyliden)-3-phenyl-2-thioxo-thiazolidin-4-on; 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione; 5-Dmabid; CTK5A8946; AR-1G6788; 5-(P-dimethylaminobenzyl) hydantoin; 5-[4-(dimethylamino)benzyl]imidazolidine-2,4-dione; 5-(4-dimethylamino-benzyl)-imidazolidine-2,4-dione; SureCN11827557; AC1Q6GJ6; 5-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-2-thioxo-4-thiazolidinone; AC1L4S31; 5-(4-dimethylamino-benzylidene)-3-pheny
    • AG-690/33351009
    • 3698-12-2
    • AKOS005068562
    • STL428911
    • NSC-231545
    • 5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
    • NSC231545
    • (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
    • (5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
    • Inchi: 1S/C18H16N2OS2/c1-19(2)14-10-8-13(9-11-14)12-16-17(21)20(18(22)23-16)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12-
    • Chiave InChI: JOYWVNFXPQUIAZ-VBKFSLOCSA-N
    • Sorrisi: S1C(N(C(/C/1=C/C1C=CC(=CC=1)N(C)C)=O)C1C=CC=CC=1)=S

Proprietà calcolate

  • Massa esatta: 340.07058
  • Massa monoisotopica: 340.07040549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 489
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 80.9Ų

Proprietà sperimentali

  • PSA: 23.55
  • LogP: 4.22340
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.